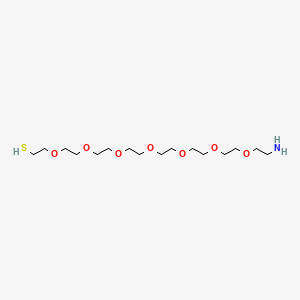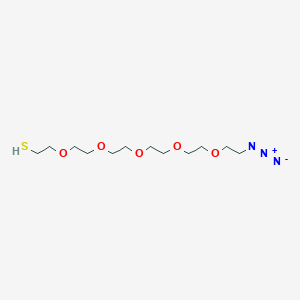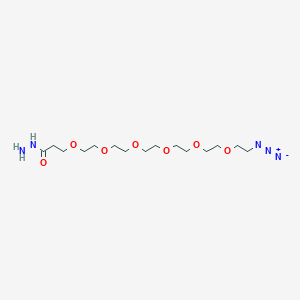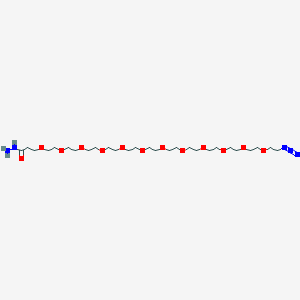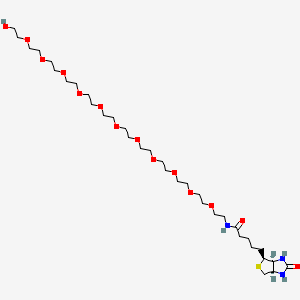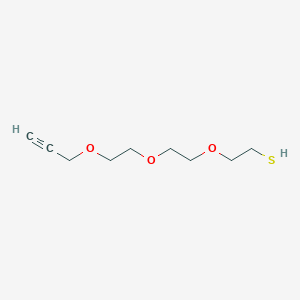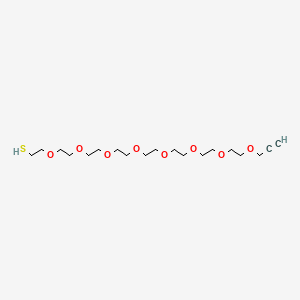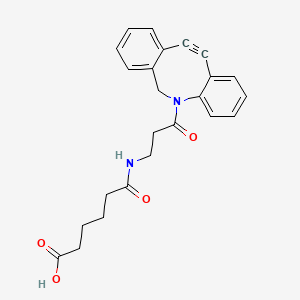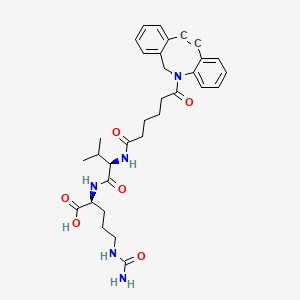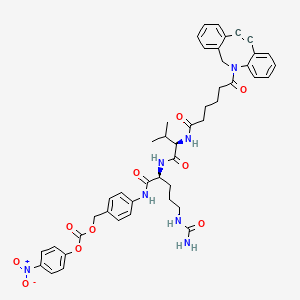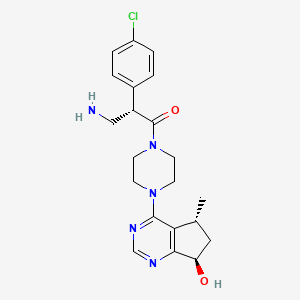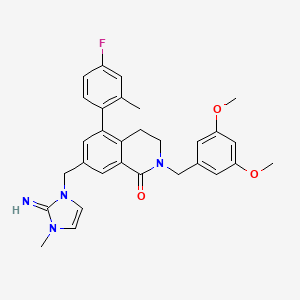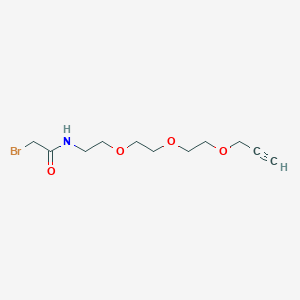
Bromoacetamide-PEG3-propargyl
描述
Bromoacetamide-PEG3-propargyl: is a compound that belongs to the class of polyethylene glycol-based linkers. It is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs) and click chemistry applications. The compound contains a bromoacetamide group, a polyethylene glycol chain, and a propargyl group, making it versatile for various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Bromoacetamide-PEG3-propargyl is synthesized through a multi-step process involving the reaction of bromoacetamide with a polyethylene glycol chain and a propargyl group. The synthesis typically involves the following steps:
Activation of Bromoacetamide: Bromoacetamide is activated using a base such as sodium hydroxide.
Attachment of Polyethylene Glycol Chain: The activated bromoacetamide reacts with a polyethylene glycol chain under controlled conditions.
Introduction of Propargyl Group:
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. The key factors in industrial production include maintaining reaction conditions, purity, and yield optimization. The process is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions:
Nucleophilic Substitution: Bromoacetamide-PEG3-propargyl undergoes nucleophilic substitution reactions with thiol groups, forming stable thioether bonds.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group in this compound can react with azide-bearing compounds to form triazole linkages.
Common Reagents and Conditions:
Nucleophilic Substitution: Thiol-containing compounds, mild bases, and solvents like dimethyl sulfoxide.
CuAAC: Azide-bearing compounds, copper catalysts, and solvents like water or dimethyl sulfoxide.
Major Products:
Thioether Bonds: Formed from nucleophilic substitution reactions.
Triazole Linkages: Formed from CuAAC reactions.
科学研究应用
Chemistry: Bromoacetamide-PEG3-propargyl is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade target proteins through the ubiquitin-proteasome system.
Biology: In biological research, this compound is used for labeling and modifying biomolecules, enabling the study of protein-protein interactions and cellular processes.
Medicine: The compound is utilized in drug development, particularly in the design of targeted therapies that require precise delivery and controlled release of therapeutic agents.
Industry: this compound is employed in the development of advanced materials and nanotechnology applications, where its ability to form stable linkages is highly valued.
作用机制
Bromoacetamide-PEG3-propargyl exerts its effects through its functional groups:
Bromoacetamide Group: Reacts with thiol groups to form stable thioether bonds.
Propargyl Group: Participates in CuAAC reactions to form triazole linkages. These reactions enable the compound to act as a versatile linker in various chemical and biological applications.
相似化合物的比较
- Bromoacetamide-PEG1-phosphate
- Bromoacetamide-PEG3-acetic acid
- Bromoacetamide-PEG1-amine
Comparison:
- Bromoacetamide-PEG1-phosphate: Contains a phosphate group, making it suitable for phosphorylation reactions.
- Bromoacetamide-PEG3-acetic acid: Contains an acetic acid group, providing different reactivity and solubility properties.
- Bromoacetamide-PEG1-amine: Contains an amine group, allowing for amide bond formation.
Uniqueness: Bromoacetamide-PEG3-propargyl is unique due to its combination of a bromoacetamide group, a polyethylene glycol chain, and a propargyl group, which provides versatility in both nucleophilic substitution and CuAAC reactions.
属性
IUPAC Name |
2-bromo-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO4/c1-2-4-15-6-8-17-9-7-16-5-3-13-11(14)10-12/h1H,3-10H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAFUTKEMRDMNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCNC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
